1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic systems synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features a fused chromene-pyrrole-dione core with three key substituents:
- Thiazol-2-yl group at position 2: A nitrogen-sulfur heterocycle that may contribute to hydrogen bonding or π-stacking in molecular targets.
- Methyl group at position 7: A sterically small substituent that could modulate solubility and electronic effects on the aromatic system.
The compound’s synthesis is enabled by protocols tolerant of diverse substituents, allowing for systematic exploration of structure-activity relationships (SAR) .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2N2O3S/c1-10-2-5-15-12(8-10)18(26)16-17(11-3-4-13(22)14(23)9-11)25(20(27)19(16)28-15)21-24-6-7-29-21/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMRZTMWVPPNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been found to interact with various targets leading to their diverse biological activities. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution, which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes. For example, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators.
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with notable biological activities. Its molecular formula is , and it has garnered attention for its potential therapeutic applications due to its diverse biological properties.
The compound features a multi-cyclic structure that includes a thiazole moiety and a chromeno-pyrrole framework. The presence of chlorine substituents on the phenyl ring is significant for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that chromeno-pyrrole derivatives can inhibit cell growth in various cancer cell lines through mechanisms such as inducing apoptosis and disrupting mitochondrial function .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | HL-60 | 10 | Mitochondrial disruption |
| Compound C | Jurkat | 12 | Caspase activation |
Anticonvulsant Activity
The thiazole component is known to enhance anticonvulsant properties in various derivatives. Studies have reported that thiazole-bearing compounds can effectively reduce seizure activity in animal models, suggesting potential for treating epilepsy .
Case Study: Anticonvulsant Efficacy
A recent study evaluated several thiazole derivatives, revealing that those with electron-withdrawing groups exhibited enhanced anticonvulsant effects. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in seizure models.
Antioxidant Activity
Compounds similar to this compound have also demonstrated antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage and various diseases .
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Compound D | 85 | 25 |
| Compound E | 90 | 20 |
| Target Compound | 80 | 30 |
The biological activities of this compound may be linked to its ability to interact with various cellular targets:
- Apoptosis Induction : Similar compounds have been shown to activate caspases and promote mitochondrial permeability transition, leading to programmed cell death.
- Enzyme Inhibition : The thiazole moiety may enhance the compound's ability to inhibit specific enzymes involved in cancer progression or seizure activity.
Comparison with Similar Compounds
Table 1: Aryl Substituent Comparisons
Key Observations :
- The 3,4-dichlorophenyl group in the target compound offers stronger electron withdrawal than fluorophenyl or hydroxyphenyl analogs, which may improve metabolic stability compared to the 4-hydroxyphenyl derivative .
Heterocyclic Ring Modifications
Table 2: Heterocyclic Group Comparisons
Key Observations :
- Thiazole rings (target compound) balance aromaticity and steric demands, making them more versatile in drug design.
Substituent Effects at Position 7
Key Observations :
- Substituents influence reaction efficiency. For example, electron-deficient aryl groups (e.g., 3-nitrophenyl in ) may require optimized stoichiometry or temperature.
- Multicomponent reactions (e.g., ) enable rapid generation of libraries (223+ examples), highlighting the adaptability of the core structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
